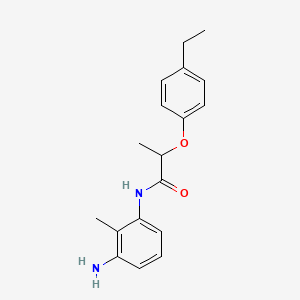

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide

Description

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is an amide derivative characterized by a propanamide backbone substituted with a 4-ethylphenoxy group and a 3-amino-2-methylphenyl moiety. This structure combines aromatic amines and ether functionalities, which are common in bioactive compounds targeting enzymes or receptors.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-4-14-8-10-15(11-9-14)22-13(3)18(21)20-17-7-5-6-16(19)12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUSLXQABPTLLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide typically involves the following steps:

Formation of the Amide Bond: This can be achieved by reacting 3-amino-2-methylbenzoic acid with 2-(4-ethylphenoxy)propanoyl chloride in the presence of a base such as triethylamine.

Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The amide bond can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

Oxidation Products: Nitro derivatives.

Reduction Products: Amines.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has been studied for its pharmacological properties, particularly in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Potential Pharmacological Activities

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which is crucial for developing new drugs.

- Receptor Interaction : It has shown potential for binding to receptors that are significant in various physiological processes.

Case Studies

Research indicates that compounds similar to this compound exhibit anti-inflammatory and analgesic effects. For instance, studies have demonstrated that modifications of the amide group can enhance binding affinity to target proteins, leading to increased efficacy in therapeutic applications .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science.

Polymer Synthesis

This compound can serve as a monomer or additive in polymer formulations, potentially enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials with tailored functionalities for specific applications.

Nanotechnology

In nanomaterials research, this compound can be utilized for the functionalization of nanoparticles, improving their biocompatibility and targeting capabilities for drug delivery systems .

Biochemical Research

The compound is also relevant in biochemical research settings, particularly in proteomics and biomolecular studies.

Applications in Proteomics

This compound can be used as a reagent for labeling proteins or peptides, facilitating the study of protein interactions and functions. This application is vital for understanding cellular processes and disease mechanisms.

Analytical Chemistry

In analytical methods, the compound may be employed in chromatography or mass spectrometry as a standard or reference material due to its well-defined chemical properties .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Medicinal Chemistry | Drug development, enzyme inhibition | Potential anti-inflammatory properties |

| Material Science | Polymer synthesis, nanoparticle functionalization | Enhances mechanical properties |

| Biochemical Research | Proteomics, analytical chemistry | Useful as a labeling reagent |

Mechanism of Action

The mechanism by which N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide exerts its effects would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes or receptors, altering biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 3-amino-2-methylphenyl group distinguishes this compound from analogs with differing substitution patterns:

- N-(5-Amino-2-methylphenyl)propanamide (CAS 436089-02-0) features a 5-amino substituent instead of 3-amino, which may alter electronic properties and hydrogen-bonding capacity .

Phenoxy Group Modifications

The 4-ethylphenoxy substituent is critical for steric and electronic effects:

- N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide () substitutes ethyl with methyl and extends the amide chain to butanamide, reducing steric bulk and increasing flexibility.

Amide Backbone Variations

- N-[3,4-(Methylenedioxy)benzyl]-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21a, ) replaces the phenoxy group with a sulfonyl-dichlorophenyl moiety, increasing electrophilicity and reactivity toward nucleophilic targets.

Functional Group Impact on Bioactivity

- Phenoxy vs.

- Amino vs. Chloro Substituents: The 3-amino group in the target compound may facilitate hydrogen bonding with biological targets, contrasting with chloro substituents (), which prioritize hydrophobic interactions.

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is a compound with significant potential in biological and medicinal chemistry due to its unique structural properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₂N₂O₂

- Molecular Weight : Approximately 298.39 g/mol

The compound features an amide group, an amino group, and an ethylphenoxy moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. These interactions can alter biochemical pathways, particularly through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It could interact with receptors, influencing signaling pathways.

Pharmacological Potential

Research indicates that this compound exhibits notable pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Similar compounds have shown effectiveness against certain bacterial strains, indicating potential utility in treating infections.

Antimicrobial Activity

A comparative study involving similar compounds demonstrated that derivatives with phenolic structures exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results are summarized in the following table:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 14 | 64 µg/mL |

| Imipenem (Control) | 29 | ≤0.25 µg/mL |

| Fluconazole (Control) | 30 | ≤0.25 µg/mL |

This data suggests that while the compound shows promise, it may not be as potent as established antibiotics.

Antioxidant Studies

In vitro studies on similar amide compounds revealed significant glutathione peroxidase-like activity, indicating potential antioxidant effects. These findings highlight the need for further investigation into the stability and toxicity of this compound under physiological conditions.

Q & A

Basic: What spectroscopic techniques are recommended for confirming the structure of N-(3-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide?

Answer:

Structural confirmation requires a combination of 1H NMR (to identify aromatic protons, methyl groups, and amide NH), 13C NMR (to map the carbon framework, including carbonyl and aromatic carbons), and IR spectroscopy (to confirm the amide C=O stretch near 1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns. For resolving ambiguous signals, 2D NMR (COSY, HSQC) can clarify coupling relationships and carbon-proton connectivity .

Advanced: How can rotational isomerism in the amide bond of this compound lead to conflicting NMR data, and how is this resolved?

Answer:

Rotational isomerism around the amide bond can split NMR signals due to restricted rotation. To resolve this:

- Perform variable-temperature NMR (e.g., 25°C to 80°C) to observe coalescence of split peaks.

- Use dynamic NMR simulations to calculate rotational energy barriers.

- Employ 2D NOESY to detect spatial proximity between protons across isomers, confirming conformational preferences .

Basic: What synthetic routes are commonly employed for this compound?

Answer:

A typical synthesis involves:

Protection of the 3-amino group on 2-methylaniline using Boc or acetyl groups to prevent side reactions.

Coupling 2-(4-ethylphenoxy)propanoic acid with the protected amine via EDC/HOBt-mediated amidation in DMF or THF.

Deprotection (e.g., acidic hydrolysis for Boc removal) to yield the final compound.

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Advanced: How can reaction yields be optimized during the synthesis of this compound under varying solvent conditions?

Answer:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility vs. non-polar solvents (DCM) for reduced side reactions.

- Catalyst optimization : Increase EDC/HOBt stoichiometry (1.2–1.5 equivalents) to drive amidation efficiency.

- Design of Experiments (DoE) : Use fractional factorial designs to simultaneously vary temperature (0–25°C), reaction time (12–24 hr), and solvent ratios, identifying Pareto-optimal conditions .

Basic: How is the purity of this compound assessed post-synthesis?

Answer:

- HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30), UV detection at 254 nm. Compare retention time to a reference standard.

- TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane, 1:1); visualize with ninhydrin for free amines or UV for aromatic groups.

- Elemental analysis : Confirm C, H, N composition matches theoretical values (error <0.3%) .

Advanced: What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential, and how are contradictory results analyzed?

Answer:

- Fluorescence-based assays : Measure IC50 using fluorogenic substrates (e.g., AMC-tagged peptides for proteases).

- Radiometric assays : Quantify ³H- or ¹⁴C-labeled product formation.

- For contradictory

- Validate assay conditions (pH, ionic strength, cofactors) against literature standards.

- Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition.

- Cross-reference with docking simulations (AutoDock, Schrödinger) to assess binding mode consistency .

Basic: What are the solubility characteristics of this compound, and how do they impact biological testing?

Answer:

The compound is lipophilic (logP ~3.5 predicted) with poor aqueous solubility. For in vitro assays:

- Use DMSO stock solutions (<1% final concentration) to avoid solvent toxicity.

- Pre-saturate buffers with the compound via sonication or prolonged stirring.

- Measure solubility via UV-vis spectroscopy at λmax (typically 270–300 nm for aromatic systems) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Answer:

- Core modifications : Synthesize analogs with substituents on the 4-ethylphenoxy group (e.g., halogens, methyl, methoxy) to probe steric/electronic effects.

- Amide bond isosteres : Replace the amide with sulfonamide or urea groups to assess metabolic stability.

- Pharmacophore mapping : Use CoMFA/CoMSIA models to correlate 3D electrostatic/hydrophobic features with activity data. Validate with in vivo pharmacokinetic studies (e.g., bioavailability in rodent models) .

Basic: What safety precautions are recommended when handling this compound in the laboratory?

Answer:

- Use nitrile gloves , lab coats, and safety goggles to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of dust/aerosols.

- Store in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the amide bond.

- Dispose of waste via incineration or approved chemical waste protocols .

Advanced: How can computational methods predict the metabolic stability of this compound?

Answer:

- CYP450 metabolism prediction : Use in silico tools (e.g., StarDrop, MetaSite) to identify vulnerable sites (e.g., ethylphenoxy methyl group).

- MD simulations : Model interactions with liver microsomes to estimate half-life.

- Metabolite identification : Compare LC-MS/MS fragmentation patterns with predicted Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.